L-Alanyl-L-lysyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine
Description
L-Alanyl-L-lysyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine is a synthetic peptide featuring a unique sequence of amino acids modified with diaminomethylidene (guanidino) groups at the N~5~ positions of two ornithine residues. Ornithine, a non-proteinogenic amino acid, is structurally similar to lysine but lacks a side-chain amine.
Properties
CAS No. |
647375-88-0 |
|---|---|
Molecular Formula |
C26H50N12O6 |
Molecular Weight |
626.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C26H50N12O6/c1-15(28)20(39)36-17(7-2-3-11-27)23(42)38-14-6-10-19(38)22(41)35-16(8-4-12-33-25(29)30)21(40)37-18(24(43)44)9-5-13-34-26(31)32/h15-19H,2-14,27-28H2,1H3,(H,35,41)(H,36,39)(H,37,40)(H,43,44)(H4,29,30,33)(H4,31,32,34)/t15-,16-,17-,18-,19-/m0/s1 |
InChI Key |
UNSKMOIDPHPCCB-VMXHOPILSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N |
Canonical SMILES |
CC(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features:
- Sequence: Alanyl-Lysyl-Prolyl-[N~5~-(diaminomethylidene)-Ornithyl]-[N~5~-(diaminomethylidene)-Ornithine].
- Functional Groups: Two guanidino groups on ornithine residues, lysine’s ε-amino group, and proline’s cyclic secondary amine.
- Hypothesized Synthesis: Based on methods for similar compounds (e.g., N^5^-hydroxy-L-ornithine), synthesis likely involves solid-phase peptide synthesis with protective groups for guanidino modifications .
Comparison with Structurally Similar Compounds
Structural and Functional Comparisons
The following table summarizes key differences between the target compound and similar peptides identified in the literature:
Key Observations
Functional Group Variations: The target compound and ’s peptide share N~5~-diaminomethylidene ornithine residues, which mimic arginine’s guanidino group. This modification is absent in and ’s compounds, which instead prioritize lysine’s ε-amino group for cationic interactions .
Amino Acid Sequence Impact: Proline Content: ’s compound contains three proline residues, which may restrict conformational flexibility compared to the target compound’s single proline . Hydrophobic vs.
Biological Relevance: ’s peptide is annotated as a bradykinin analog, suggesting vasodilatory or inflammatory roles. The target compound’s lysine and alanine residues may instead favor nuclear localization or heparin-binding activities .
Research Findings and Implications
- Synthetic Challenges: The diaminomethylidene modification requires precise protection-deprotection strategies, as demonstrated in the synthesis of N^5^-hydroxy-L-ornithine .
- Stability and Solubility: Compounds with higher lysine content (e.g., ) exhibit enhanced water solubility but may suffer from protease susceptibility. The target compound’s proline and guanidino groups could mitigate this .
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